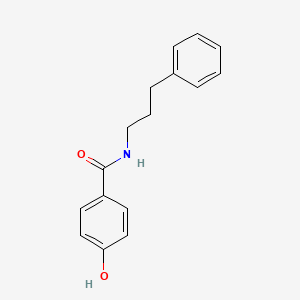

7-phenyl-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of quinolinedione derivatives often involves intricate chemical reactions, tailored to introduce specific functional groups at designated positions on the quinoline core. Similar compounds, such as 4-phenylquinolines, have been synthesized through reactions involving key intermediates like 1,2-diphenylquinolinium salts and subsequent cyclization processes, showcasing the complexity and diversity of synthetic routes available for these compounds (Mortelmans & Binst, 1978).

Molecular Structure Analysis

Quinolinedione derivatives exhibit a wide range of molecular conformations and structural features. For instance, compounds like "3-tert-butyl-7,7-dimethyl-1-phenyl-5,6,7,8-tetrahydroimidazo[3,4-b]quinolin-5-one" display a planar heterobicyclic portion with naphthalene-type delocalization, indicative of the structural diversity and complexity within this chemical class (Low et al., 2004).

Chemical Reactions and Properties

The chemical reactivity of quinolinediones is influenced by their structural elements, such as the presence of electron-withdrawing or donating groups. These compounds participate in various chemical reactions, including hydrogen bond formation and pi-pi stacking interactions, which are crucial for their chemical behavior and potential interactions with biological molecules (Cuervo et al., 2009).

科学的研究の応用

Synthesis and Chemical Properties

A study on the synthesis of quinolinediones reveals the oxidative demethylation process using cerium(IV) ammonium nitrate, leading to the creation of compounds including 4-phenyl-5,8-quinolinediones and others, highlighting the chemical versatility and reactivity of quinolinedione derivatives (Kitahara et al., 1997).

Structural and Optical Properties

The research on solvates of dicarboxylic acids with pyridine and quinoline demonstrates the formation of polymorphic solvates through different hydrogen bond interactions, underscoring the structural diversity and potential for material science applications (Singh & Baruah, 2009).

Biological Applications

An investigation into AMPA receptor antagonistic activity of quinoxalinecarboxylic acid derivatives, including those with a substituted phenyl group, indicates their potential for neuroprotective efficacy, suggesting a promising avenue for therapeutic applications (Takano et al., 2003).

Material Science and Engineering

A study on polymers containing benzimidazole and quinazolinedione units highlights the synthesis of aromatic diphenyl esters and the resulting polymers' high thermal stability, pointing towards applications in high-performance materials (Iwakura et al., 1975).

Electronics and Photonics

Research on quinoxaline-containing architectures for electron transport materials discusses manipulating the LUMO distribution to design materials for organic light-emitting diodes (OLEDs), showcasing the compound's potential in advanced electronic and photonic devices (Yin et al., 2016).

Anticancer Research

The synthesis of quinolin-2(1H)-one derivatives as novel anticancer agents demonstrates their ability to induce apoptosis with cell cycle arrest, indicating significant potential for cancer treatment (Chen et al., 2013).

特性

IUPAC Name |

7-phenyl-4-(2,3,4-trimethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO5/c1-28-20-10-9-16(23(29-2)24(20)30-3)17-13-21(27)25-18-11-15(12-19(26)22(17)18)14-7-5-4-6-8-14/h4-10,15,17H,11-13H2,1-3H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEELOHNCMSMVFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=CC=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-phenyl-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-fluoro-2-methyl-4-(4-methyl-1-piperazinyl)phenyl]ethanone](/img/structure/B5589220.png)

![4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5589239.png)

![1-tert-butyl-5-oxo-N-[3-(4-pyridinyl)propyl]-3-pyrrolidinecarboxamide](/img/structure/B5589241.png)

![2-(4-bromophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5589257.png)

![6-[(methyl{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5589259.png)

![2-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)ethyl phenylcarbamate](/img/structure/B5589278.png)

![2-(1-piperidinyl)-4-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5589285.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)tetrahydro-2-furancarboxamide](/img/structure/B5589291.png)

![3-bromo-N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5589298.png)

![4-{[(5-bromo-2-thienyl)methylene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5589303.png)

![2-[(4-methylphenyl)thio]-N-5-quinolinylacetamide](/img/structure/B5589310.png)